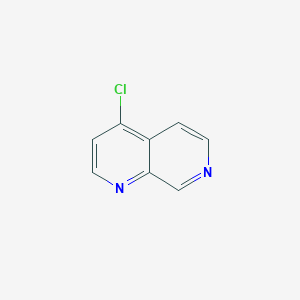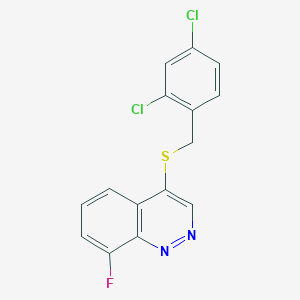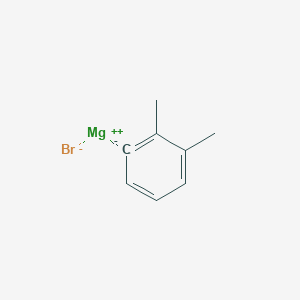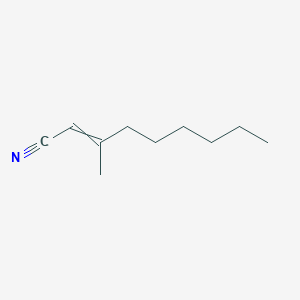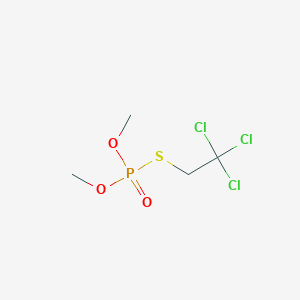
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate, commonly known as Dicrotophos, is an organophosphate insecticide that is widely used in agriculture to control pests. It is a colorless, odorless, and highly toxic liquid that can cause severe health problems if ingested or inhaled. Despite its toxic nature, Dicrotophos is still used extensively in many countries due to its effectiveness in controlling pests.
Mécanisme D'action
Dicrotophos works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other animals. This leads to the accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in paralysis and death.
Effets Biochimiques Et Physiologiques
Dicrotophos can have a range of biochemical and physiological effects on both target and non-target organisms. In insects, it can cause muscle tremors, paralysis, and death. In mammals, it can cause respiratory distress, seizures, and even death in severe cases. It can also have long-term effects on the nervous system, leading to chronic health problems.
Avantages Et Limitations Des Expériences En Laboratoire
Dicrotophos is commonly used in laboratory experiments to study the effects of organophosphate insecticides on various organisms. Its advantages include its high potency and effectiveness in controlling pests, as well as its ability to be easily synthesized and purified. However, its limitations include its high toxicity and potential for long-term effects on the environment and non-target organisms.
Orientations Futures
There are several future directions for research on Dicrotophos and other organophosphate insecticides. These include developing more environmentally friendly alternatives to Dicrotophos, studying the long-term effects of exposure to these chemicals on human health, and developing new methods for controlling pests that do not rely on toxic chemicals. Additionally, research is needed to better understand the mechanisms of action of these chemicals and their effects on non-target organisms.
Méthodes De Synthèse
Dicrotophos can be synthesized by reacting O,O-dimethyl phosphorodithioate with 2,2,2-trichloroethanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of Dicrotophos, which can then be purified and used as an insecticide.
Applications De Recherche Scientifique
Dicrotophos has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be highly effective in controlling a wide range of pests, including aphids, thrips, and mites. However, it is also highly toxic to non-target organisms such as bees, birds, and fish, and can have long-lasting effects on the environment.
Propriétés
Numéro CAS |
1886-01-7 |
|---|---|
Nom du produit |
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate |
Formule moléculaire |
C4H8Cl3O3PS |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
1,1,1-trichloro-2-dimethoxyphosphorylsulfanylethane |
InChI |
InChI=1S/C4H8Cl3O3PS/c1-9-11(8,10-2)12-3-4(5,6)7/h3H2,1-2H3 |
Clé InChI |
GNKLHIRYOZCFMO-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SCC(Cl)(Cl)Cl |
SMILES canonique |
COP(=O)(OC)SCC(Cl)(Cl)Cl |
Autres numéros CAS |
1886-01-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



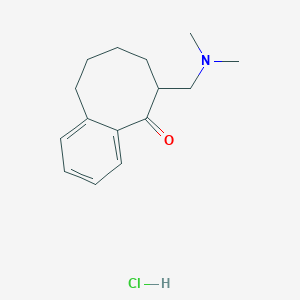
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
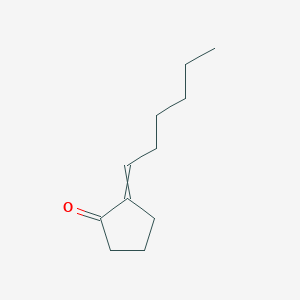
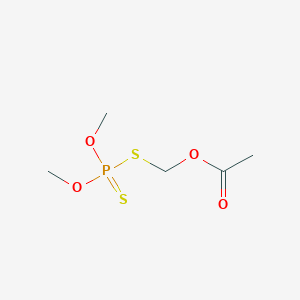
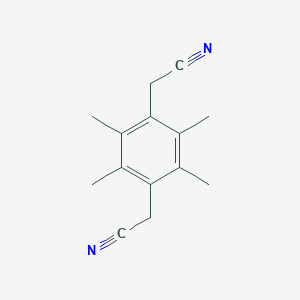
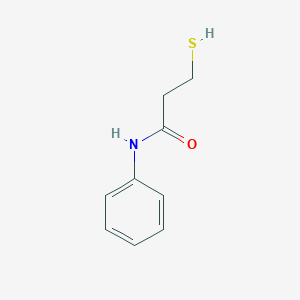
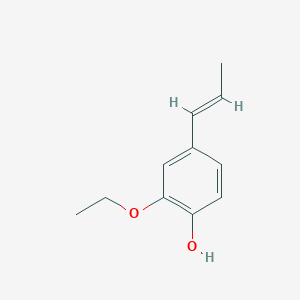
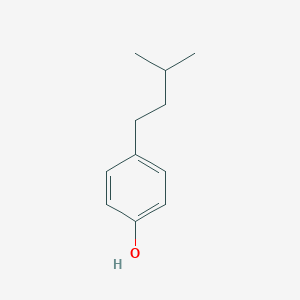
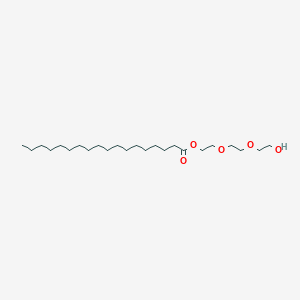
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
